An In-depth Technical Guide to the Core Properties of 2,5-Dichlorobenzoyl Chloride
An In-depth Technical Guide to the Core Properties of 2,5-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 2,5-dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information is presented to be a valuable resource for researchers and professionals in drug development and related fields.
Chemical and Physical Properties
2,5-Dichlorobenzoyl chloride is a di-substituted benzoyl chloride with the chemical formula C₇H₃Cl₃O. It is a reactive compound, primarily used as an acylating agent in organic synthesis. The physical state of the compound can vary from a white to a light yellow solid or liquid, depending on the ambient temperature and purity.
Table 1: Physical and Chemical Properties of 2,5-Dichlorobenzoyl Chloride
| Property | Value |
| CAS Number | 2905-61-5 |
| Molecular Formula | C₇H₃Cl₃O |
| Molecular Weight | 209.46 g/mol |
| Appearance | White to light yellow solid or liquid |
| Melting Point | 30 °C |
| Boiling Point | 95 °C at 1 mmHg |
| Density | 1.498 g/cm³ (predicted) |
| Solubility | Soluble in toluene |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,5-dichlorobenzoyl chloride.
Table 2: Key Spectroscopic Data for 2,5-Dichlorobenzoyl Chloride
| Spectroscopic Technique | Key Features |
| FTIR (Fourier-Transform Infrared Spectroscopy) | The IR spectrum of 2,5-dichlorobenzoyl chloride is expected to show a strong absorption band characteristic of the C=O stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would correspond to C-Cl and aromatic C-H and C=C stretching vibrations. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern would be complex due to the three adjacent aromatic protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The carbon NMR spectrum would show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm. Additionally, six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms. |
Safety and Handling
2,5-Dichlorobenzoyl chloride is a corrosive and hazardous substance that requires careful handling in a laboratory setting.
Table 3: Safety Information for 2,5-Dichlorobenzoyl Chloride
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May be corrosive to metals. | Keep only in original container. |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Experimental Protocols
The following are generalized experimental protocols for the synthesis, purification, and analysis of 2,5-dichlorobenzoyl chloride. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
4.1. Synthesis of 2,5-Dichlorobenzoyl Chloride from 2,5-Dichlorobenzoic Acid
This procedure describes the conversion of 2,5-dichlorobenzoic acid to its corresponding acyl chloride using thionyl chloride.
-
Materials:
-
2,5-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude 2,5-dichlorobenzoyl chloride can be purified by fractional distillation under high vacuum.
-
